2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
Description
This compound features a benzimidazole core substituted with an ethyl group at the 1-position and a sulfanyl (-S-) group at the 2-position. The acetohydrazide moiety is linked to a (4-fluorophenyl)methylidene group in the (E)-configuration. Its molecular formula is C₁₉H₁₈FN₅OS, with a molecular weight of 383.45 g/mol. The fluorine atom enhances metabolic stability and bioavailability, while the ethyl group provides moderate steric bulk compared to benzyl or chlorobenzyl analogs .
Properties
Molecular Formula |
C18H17FN4OS |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17FN4OS/c1-2-23-16-6-4-3-5-15(16)21-18(23)25-12-17(24)22-20-11-13-7-9-14(19)10-8-13/h3-11H,2,12H2,1H3,(H,22,24)/b20-11+ |
InChI Key |
JQQWRGWARNVCJH-RGVLZGJSSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring. This can be achieved by condensing o-phenylenediamine with ethyl formate under acidic conditions.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the benzimidazole ring. This can be done by reacting the benzimidazole derivative with an appropriate thiol reagent under basic conditions.
Formation of the Hydrazide Moiety: The final step involves the formation of the hydrazide moiety. This can be achieved by reacting the sulfanyl-substituted benzimidazole with hydrazine hydrate and an aldehyde (in this case, 4-fluorobenzaldehyde) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The hydrazide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Benzimidazole substituents : Ethyl, benzyl, chlorobenzyl, or methylbenzyl groups.
- Hydrazide-linked aryl groups: 4-fluorophenyl, 4-biphenylyl, 4-(dimethylamino)phenyl, or 2-methoxyphenyl.
Table 1: Structural and Physicochemical Comparisons
Biological Activity
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole moiety, a sulfanyl group, and a hydrazide functional group, which contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C18H17N5O3S
- Molecular Weight : 356.4 g/mol
- InChI Key : XZBJKYQZQYFZET-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of benzimidazole, including this compound, can inhibit the growth of various cancer cell lines. For instance, similar compounds have demonstrated IC50 values ranging from 4 to 17 μM against A549, HCT116, HepG2, PC-9, and A375 cancer cells .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially interacting with specific enzymes to modulate their activity. This suggests applications in therapeutic contexts for diseases where enzyme dysregulation is a factor.
- Receptor Modulation : There is evidence that the compound can modulate receptor activity, acting as either an agonist or antagonist. This property is particularly relevant in the development of drugs targeting inflammatory and antimicrobial pathways.
The exact mechanism of action for 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide remains to be fully elucidated. However, its structural features suggest several potential pathways:
- Binding to Active Sites : The sulfanyl and hydrazide groups may allow the compound to bind effectively to enzyme active sites, inhibiting their function.
- Modulation of Signaling Pathways : The interaction with receptors could influence signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique features of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(1H-benzimidazol-2-yl)sulfanylbenzaldehyde | Contains a benzimidazole and sulfanyl group | Lacks the hydrazide functionality |
| 2-(trifluoromethyl)phenylmethylideneacetohydrazide | Similar hydrazide structure but with trifluoromethyl substitution | Different electronic properties due to trifluoromethyl group |
| N-(E)-(4-fluorophenyl)methyleneamino derivatives | Similar phenylmethylidene moiety | Variations in substituents lead to different reactivity profiles |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide:
- Antitumor Studies : A study on acetohydrazone derivatives found that certain compounds exhibited significant antitumor activity against various cancer cell lines, suggesting that modifications in the benzimidazole framework can enhance biological efficacy .
- Enzyme Interaction Studies : Research has indicated that similar compounds can inhibit specific enzymes involved in metabolic pathways, further supporting the hypothesis that this compound may also possess enzyme inhibitory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
